
3-Phenyl-L-Proline
Overview
Description
3-Phenyl-L-Proline is a useful research compound. Its molecular formula is C11H13NO2 and its molecular weight is 191.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Phenyl-L-Proline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Phenyl-L-Proline including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemotherapy and DNA Interaction : Research by Nath, Mridula, and Kumari (2017) discusses the synthesis of organotin(IV) derivatives of L-proline, which have shown potential in chemotherapy. These compounds were evaluated for their ability to bind and cleave DNA, indicating a role in cancer therapy (Nath, Mridula, & Kumari, 2017).
Green Chemistry and Heterocyclic Synthesis : Rajesh, Bala, Perumal, and Menéndez (2011) reported on the use of L-proline in catalyzing a green chemistry protocol for synthesizing complex heterocyclic compounds. This approach is notable for its environmental friendliness and efficiency (Rajesh, Bala, Perumal, & Menéndez, 2011).
Protein Folding and Structure : Bach and Takagi (2013) explored the role of L-proline analogues in protein folding and structure, highlighting their use in understanding cellular metabolism and macromolecule synthesis. These analogues are also valuable in industrial applications, such as in the production of microorganisms and pharmaceuticals (Bach & Takagi, 2013).
Asymmetric Synthesis in Organic Chemistry : Panday (2011) discussed the versatility of proline and its derivatives in organic asymmetric synthesis, emphasizing their role as catalysts in various organic reactions. This highlights the importance of proline in the synthesis of bioactive molecules (Panday, 2011).
Cryoprotection in Protein Crystallography : Pemberton et al. (2012) found that L-proline acts as an effective cryoprotectant in protein crystallography, demonstrating its utility in the preservation of biological samples under low-temperature conditions (Pemberton et al., 2012).
Novel Neuroexcitatory Compounds : Hashimoto and Shirahama (1990) synthesized a phenyl kainoid starting from trans-4-hydroxy-L-proline, showcasing the potential of proline derivatives in developing neuroexcitatory compounds (Hashimoto & Shirahama, 1990).
properties
IUPAC Name |
(2S)-3-phenylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-11(14)10-9(6-7-12-10)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)/t9?,10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDEMEKSASUGYHM-AXDSSHIGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C1C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H](C1C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



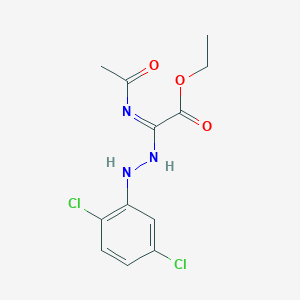
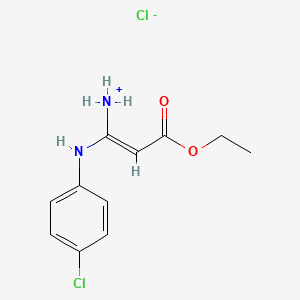

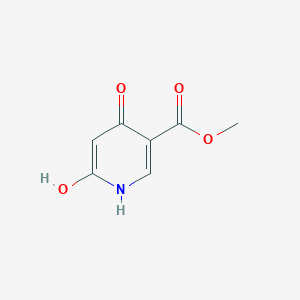
![[(E)-3-ethoxy-1-(4-methoxyanilino)-3-oxoprop-1-enyl]azanium;chloride](/img/structure/B7853379.png)


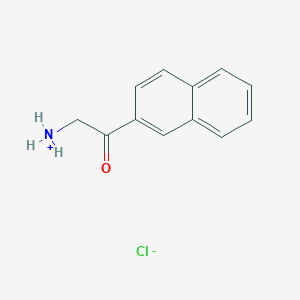

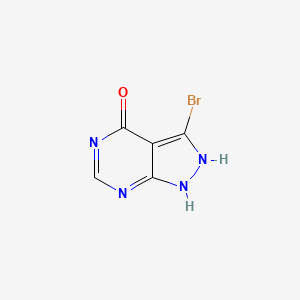
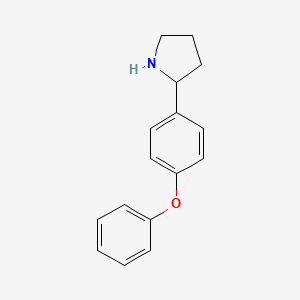

![4-Aminophenylboronic acid pinacol ester[214360-73-3]](/img/structure/B7853457.png)
![(6S)-4-Methoxybenzyl 3-(chloromethyl)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B7853471.png)